1-Acetamido-2,4-dioxopentyl acetate
Description
Contextualization within Advanced Organic Chemistry Research
The study of molecules like 1-Acetamido-2,4-dioxopentyl acetate (B1210297) falls squarely within the domain of advanced organic chemistry. This field is concerned with the sophisticated strategies required to construct complex molecular architectures and the detailed investigation of their properties and reactivity. The presence of an acetamido group, a dicarbonyl system, and an acetate ester within a single, relatively small molecule necessitates a deep understanding of functional group compatibility, stereochemistry, and reaction mechanisms.
Significance of Synthetic Organic Compounds with Dioxo and Acetamido Moieties
Compounds bearing both dioxo (specifically, 1,3-dicarbonyl) and acetamido functionalities are of significant interest in medicinal chemistry and organic synthesis. The 1,3-dicarbonyl motif is a versatile building block, capable of undergoing a wide range of chemical transformations, including enolization, chelation with metal ions, and various condensation reactions. The acetamido group, a type of amide, is a common feature in biologically active molecules, including peptides and pharmaceuticals, where it can participate in hydrogen bonding and influence molecular conformation and solubility. The combination of these groups in a single molecule can lead to unique biological activities and synthetic applications.
Current Challenges and Opportunities in the Investigation of Novel Acetate Derivatives
The synthesis and study of novel acetate derivatives continue to be an active area of research. A primary challenge lies in achieving selective transformations in the presence of other reactive functional groups. For instance, the ester and amide functionalities in 1-Acetamido-2,4-dioxopentyl acetate could be susceptible to hydrolysis under certain conditions, while the dicarbonyl portion offers multiple sites for reaction. However, these challenges also present opportunities for the development of new synthetic methodologies and the discovery of compounds with novel properties. The ability to selectively modify one part of the molecule while leaving others intact is a key goal in modern organic synthesis.
Structure
2D Structure
3D Structure
Properties
CAS No. |
85237-85-0 |
|---|---|
Molecular Formula |
C9H13NO5 |
Molecular Weight |
215.20 g/mol |
IUPAC Name |
(1-acetamido-2,4-dioxopentyl) acetate |
InChI |
InChI=1S/C9H13NO5/c1-5(11)4-8(14)9(10-6(2)12)15-7(3)13/h9H,4H2,1-3H3,(H,10,12) |
InChI Key |
CQCUYOGWLHGGOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C(NC(=O)C)OC(=O)C |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 1 Acetamido 2,4 Dioxopentyl Acetate
Retrosynthetic Analysis and Disconnection Approaches for the Target Structure
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. This process helps in designing a logical synthetic pathway.
Primary Disconnections and Potential Synthetic Precursors
The structure of 1-Acetamido-2,4-dioxopentyl acetate (B1210297) (C9H13NO5) lends itself to several logical disconnections based on its primary functional groups: the amide, the ester, and the dione (B5365651) framework.
Amide and Ester Disconnection: The most apparent disconnections are at the C-N amide bond and the C-O ester bond located at the C1 position. This suggests a precursor containing a hydroxyl and an amino group on the same carbon, which could be derived from an aminomalonate derivative.
Diketone Framework Disconnection: The pentan-2,4-dione backbone is a key structural feature. nih.govfoodb.ca A plausible disconnection involves breaking the C-C bonds adjacent to the carbonyl groups, suggesting a Claisen condensation-type strategy between an acetate equivalent and an acetone (B3395972) equivalent.
These disconnections point toward several potential starting materials. A synthesis could conceivably begin from pentane-2,4-dione (acetylacetone) tri-iso.comchemspider.com, which would then require functionalization at the C1 position, a chemically challenging task. A more strategic approach might involve building the carbon skeleton with the required functionalities already in place or introduced sequentially.
Table 1: Potential Synthetic Precursors for 1-Acetamido-2,4-dioxopentyl acetate
| Precursor Name | Chemical Formula | Role in Synthesis |
|---|---|---|
| Pentane-2,4-dione | C5H8O2 | Provides the core β-dicarbonyl structure. foodb.ca |
| Diethyl 2-aminomalonate | C7H13NO4 | Serves as a source for the C1 carbon bearing both amino and potential ester groups. |
| Acetic Anhydride (B1165640) | C4H6O3 | Acts as an acetylating agent for both the amine (forming the acetamido group) and a hydroxyl group (forming the acetate ester). |
| 3-Oxobutanal | C4H6O2 | Could serve as a four-carbon building block for constructing the dione chain. |
Consideration of Stereochemical Control in Multi-step Synthesis
The C1 carbon of this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). In organic synthesis, controlling the spatial arrangement of atoms is a critical aspect, as different stereoisomers can have vastly different biological activities. rijournals.comresearchgate.net
Achieving stereochemical control in the synthesis of this target molecule would require the use of asymmetric synthesis techniques. rijournals.comic.ac.uk These methods are designed to selectively produce one enantiomer over the other.
Table 2: Strategies for Stereochemical Control
| Strategy | Description | Application to Target Synthesis |
|---|---|---|
| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. It is removed in a later step. researchgate.net | A chiral auxiliary could be attached to the amine or carboxylic acid precursor to guide the formation of the stereocenter at C1. |
| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. rijournals.com | A chiral transition metal catalyst could be employed in reactions like hydrogenation or carbonylation to set the stereocenter. |
| Substrate Control | An existing stereocenter in the starting material directs the formation of a new stereocenter. rsc.org | If starting from a chiral precursor, such as an amino acid derivative, its inherent stereochemistry could influence subsequent transformations. |
The development of new methods for asymmetric synthesis is a constant challenge in organic chemistry, and controlling remote stereocenters is of particular importance. ic.ac.uk
Forward Synthesis Pathways and Reaction Design
Based on the retrosynthetic analysis, several forward synthesis pathways can be designed, focusing on the key bond-forming reactions required to assemble the target molecule.
Amidocarbonylation Reactions and Related Amide Bond Formations
The formation of the acetamido group (an amide bond) is a crucial step. While traditional methods involve reacting an amine with an activated carboxylic acid (like an acid chloride), modern techniques offer more efficient alternatives. researchgate.netorganic-chemistry.org
Palladium-catalyzed amidocarbonylation is a powerful method for synthesizing amides. nih.gov This reaction typically involves an aryl or vinyl halide, an amine, and carbon monoxide. diva-portal.orgresearchgate.net For the target molecule, a hypothetical precursor such as a 1-halo-2,4-dioxopentyl acetate could be subjected to aminocarbonylation, although the stability of such a precursor would be a concern.
A more conventional approach would be the direct acylation of an amino group. This involves treating a precursor like 1-amino-2,4-dioxopentyl acetate with an acetylating agent such as acetic anhydride or acetyl chloride. This is a common and generally high-yielding reaction in organic synthesis. nih.gov
Esterification and Transesterification Strategies for Acetate Incorporation
The acetate group can be introduced via several esterification methods. The choice of method depends on the nature of the precursor, particularly the stability of the β-dicarbonyl system, which can be sensitive to harsh acidic or basic conditions.
Direct Acylation: The most straightforward method involves the reaction of a precursor containing a hydroxyl group (e.g., 1-hydroxy-2,4-dioxopentyl acetamide) with acetic anhydride or acetyl chloride, often in the presence of a mild base like pyridine. This approach is used in the synthesis of complex molecules like steroid acetates. researchgate.net
Transesterification: If the synthesis utilizes a different ester group as a protecting group, it could be swapped for an acetate group in a transesterification reaction. For example, reacting a methyl ester with a large excess of ethyl acetate in the presence of a catalyst can shift the equilibrium towards the formation of the desired acetate ester. google.com
Enzymatic Esterification: For a greener and milder approach, enzymatic catalysis is an attractive option. Lipases, for instance, can catalyze ester formation under neutral conditions, which would be beneficial for the sensitive β-dicarbonyl moiety. researchgate.net
Formation of Dioxo-Substituted Carbon Chains
The 1,3-dicarbonyl or β-dicarbonyl motif is a fundamental structure in organic chemistry. foodb.ca The pentan-2,4-dione portion of the target molecule can be synthesized through several classic carbon-carbon bond-forming reactions.
The most common method for creating β-dicarbonyl compounds is the Claisen condensation . This reaction involves the base-catalyzed reaction between two ester molecules or an ester and a ketone. For instance, the condensation of ethyl acetate with acetone would yield pentane-2,4-dione.
A potential pathway to this compound could involve a Claisen-type condensation between an N-acetylglycine ester (providing the C1 and C2 atoms with the acetamido group) and acetone. However, controlling the reactivity and preventing side reactions would be a significant challenge. Alternatively, a pre-formed dioxo chain could be functionalized. The synthesis of various dioxo-containing compounds often relies on the oxidation of suitable precursors. nih.govnih.gov For example, a precursor could be assembled and the dione functionality could be revealed in a late-stage oxidation step.
A comprehensive analysis of the synthetic approaches for the chemical compound This compound reveals a focus on efficiency, selectivity, and sustainability. Modern synthetic strategies are increasingly geared towards minimizing waste and energy consumption while maximizing the incorporation of starting materials into the final product. This article explores several key methodologies that are pertinent to the synthesis of this and structurally related molecules.
Synthesis and Chemical Reactivity
Retrosynthetic Analysis and Potential Synthetic Routes
A plausible retrosynthetic analysis would disconnect the molecule at the C-C bond between the acetamido-substituted carbon and the dicarbonyl unit. This suggests a synthetic approach involving the acylation of an enolate derived from a β-keto ester or a related 1,3-dicarbonyl compound. Another key disconnection would be at the ester linkage, suggesting a final esterification step.
A potential synthetic route could involve the reaction of an activated acetic acid derivative (like acetyl chloride or acetic anhydride) with an appropriate amino-substituted 1,3-dicarbonyl precursor. The synthesis of such a precursor would itself be a multi-step process.
Key Chemical Reactions and Transformations
The reactivity of 1-Acetamido-2,4-dioxopentyl acetate would be governed by its functional groups:
1,3-Dicarbonyl Moiety: This part of the molecule is expected to be the most reactive site. It can undergo enolization to form a β-hydroxy-α,β-unsaturated ketone. The enolate can act as a nucleophile in various reactions, such as alkylations and aldol (B89426) condensations. The dicarbonyl system can also participate in the formation of heterocyclic compounds, for example, by reacting with hydrazines to form pyrazoles or with ureas to form pyrimidines.
Acetate Ester: The ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding alcohol and acetic acid. It can also undergo transesterification in the presence of another alcohol.
Acetamido Group: The amide functionality is generally less reactive than the ester but can also be hydrolyzed under more forcing conditions. The N-H bond can participate in hydrogen bonding, influencing the molecule's physical properties and intermolecular interactions.
Theoretical and Computational Investigations of 1 Acetamido 2,4 Dioxopentyl Acetate Reactivity
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule, which in turn governs its reactivity. For a molecule like 1-Acetamido-2,4-dioxopentyl acetate (B1210297), with its multiple functional groups, these methods can unravel the complex interplay of electronic effects.
Density Functional Theory (DFT) has become a important tool for investigating the electronic structure of medium to large-sized organic molecules due to its balance of computational cost and accuracy. DFT studies on molecules with similar β-diketone and acetamido functionalities have been used to determine optimized geometries, vibrational frequencies, and electronic properties. nih.govnih.gov For 1-Acetamido-2,4-dioxopentyl acetate, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G**), would be employed to locate the minimum energy conformation of the ground state. nih.gov
These calculations would provide detailed information on bond lengths, bond angles, and dihedral angles, revealing the molecule's three-dimensional structure. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) would indicate the most likely sites for nucleophilic and electrophilic attack, offering a predictive measure of reactivity. The calculated energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability.
For studying reactions involving this compound, DFT is used to model the transition state (TS) structures. By locating the saddle point on the potential energy surface that connects reactants and products, the geometry of the TS can be characterized. This information is crucial for understanding the steric and electronic requirements of the reaction.
Table 1: Hypothetical DFT-Calculated Geometrical Parameters for the Ground State of this compound
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G**) |
| Bond Length | C=O (keto) | ~1.22 Å |
| Bond Length | C-N (amide) | ~1.36 Å |
| Bond Length | C-O (ester) | ~1.35 Å |
| Bond Angle | O=C-C | ~120° |
| Dihedral Angle | H-N-C=O | ~180° (trans conformation) |
Note: The data in this table is illustrative and represents typical values for similar functional groups. Actual values would require specific calculations for the molecule.
While DFT is a workhorse for many applications, ab initio methods, which are based on first principles without empirical parameterization, are often used to obtain more accurate energy calculations. Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) can provide benchmark energies for ground states, transition states, and intermediates.
Due to their higher computational expense, these high-level calculations are typically performed for key points on the potential energy surface that have been previously optimized using a less demanding method like DFT. This approach, often referred to as a single-point energy calculation, can refine the energetic profile of a reaction pathway, leading to more reliable predictions of reaction rates and thermodynamic stabilities.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations introduce the element of time and temperature, allowing for the exploration of its dynamic behavior. For a flexible molecule like this compound, MD simulations are invaluable for sampling its vast conformational space. nih.gov
By simulating the motion of atoms over time, MD can reveal the preferred conformations of the molecule in different environments (e.g., in vacuum or in a specific solvent). This is particularly important for understanding how the molecule might interact with other molecules, such as substrates, enzymes, or solvent molecules. The simulations can also shed light on intramolecular hydrogen bonding and other non-covalent interactions that stabilize certain conformations. Analysis of the MD trajectory can provide insights into the flexibility of different parts of the molecule, which can be crucial for its biological activity or chemical reactivity. nih.gov
Reaction Mechanism Pathway Elucidation using Computational Methods
Computational chemistry is a powerful tool for mapping out the entire pathway of a chemical reaction, providing a level of detail that is often inaccessible through experimental means alone.
For a potential reaction involving this compound, such as cyclization, condensation, or hydrolysis, computational methods can be used to identify all relevant intermediates and transition states. researchgate.net By proposing a plausible reaction mechanism, researchers can then use DFT or ab initio methods to calculate the structures and energies of each species along the proposed reaction coordinate.
The process involves optimizing the geometry of each proposed intermediate, which corresponds to a local minimum on the potential energy surface. Transition state searches are then performed to find the lowest energy pathway connecting these intermediates. Vibrational frequency analysis is used to confirm the nature of each stationary point: a minimum has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Once all intermediates and transition states have been identified and their energies calculated, a detailed energetic profile of the reaction can be constructed. This profile plots the relative energy of the system as it progresses from reactants to products.
The activation barrier, or activation energy (Ea), is the energy difference between the reactants and the highest energy transition state. This value is critical for predicting the rate of a reaction. A lower activation barrier implies a faster reaction. By comparing the activation barriers for different possible reaction pathways, the most favorable mechanism can be determined.
Table 2: Hypothetical Energetic Profile for a Reaction of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +25.5 |
| Intermediate 1 | +5.2 |
| Transition State 2 | +18.9 |
| Products | -15.0 |
Note: This table represents a hypothetical two-step reaction pathway and the values are for illustrative purposes only. The actual energetic profile would depend on the specific reaction being studied.
Through these comprehensive computational investigations, a detailed, atomistic understanding of the reactivity of this compound can be achieved, providing a solid theoretical foundation for further experimental exploration.
Analysis of Solvent Effects and Catalysis in Reaction Pathways
The reactivity of this compound is intrinsically linked to its chemical environment, particularly the solvent and the presence of catalysts. These factors can significantly influence reaction equilibria, rates, and mechanisms.
Solvent Effects:
The β-dicarbonyl group in this compound is expected to exhibit keto-enol tautomerism. The position of this equilibrium is highly sensitive to the solvent's polarity and its ability to form hydrogen bonds. cdnsciencepub.comrsc.orgcdnsciencepub.comacs.orgacs.org
Non-polar, aprotic solvents (e.g., hexane, carbon tetrachloride) are likely to favor the enol tautomer. This is because the enol form can be stabilized by a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. researchgate.net In such solvents, the disruption of intermolecular interactions of the keto form can also play a role. cdnsciencepub.com
Polar, aprotic solvents (e.g., dimethyl sulfoxide (B87167) - DMSO) can act as hydrogen bond acceptors, disrupting the intramolecular hydrogen bond of the enol form and thus shifting the equilibrium towards the keto tautomer. researchgate.net
Polar, protic solvents (e.g., water, methanol) can act as both hydrogen bond donors and acceptors. They can solvate both the keto and enol forms, and the equilibrium position will depend on the relative stabilization of each tautomer. Often, these solvents favor the keto form by forming strong intermolecular hydrogen bonds with the carbonyl groups. researchgate.net
The effect of the solvent on the tautomeric equilibrium can be theoretically investigated using computational methods such as Density Functional Theory (DFT) with continuum solvation models like the Conductor-like Polarizable Continuum Model (CPCM). rsc.org These models can provide insights into the relative energies of the keto and enol forms in different solvent environments.
Catalysis:
The reaction pathways of this compound can be significantly influenced by both acid and base catalysis.
Acid Catalysis: In the presence of an acid, the carbonyl oxygens can be protonated, increasing the electrophilicity of the carbonyl carbons. This can facilitate nucleophilic attack at these positions. For instance, acid catalysis is commonly employed in the synthesis of related β-acetamido ketones. organic-chemistry.org
Base Catalysis: A base can deprotonate the acidic α-hydrogen located between the two carbonyl groups, generating a highly stabilized enolate ion. This potent nucleophile can then participate in various reactions, such as alkylations and condensations. pressbooks.publibretexts.org The choice of base and reaction conditions can influence the regioselectivity of these reactions in unsymmetrical β-dicarbonyl compounds. libretexts.org
Metal Catalysis: Various metal catalysts, such as those based on iodine, copper, or zinc, have been shown to be effective in promoting reactions involving acetamides and dicarbonyl compounds. organic-chemistry.orgresearchgate.net For example, iodine has been used as an efficient catalyst for the one-pot multicomponent synthesis of β-acetamido ketones. organic-chemistry.org Zirconocene and hafnocene complexes have been utilized in the Meerwein-Ponndorf-Verley-type reduction of dicarbonyl compounds. acs.org
Interactive Data Table: Theoretical Solvent Effects on Tautomeric Equilibrium
| Solvent Type | Predicted Favored Tautomer | Rationale |
| Non-polar, aprotic | Enol | Stabilization via intramolecular hydrogen bonding. |
| Polar, aprotic | Keto | Disruption of intramolecular hydrogen bond by solvent. |
| Polar, protic | Keto | Strong intermolecular hydrogen bonding with the solvent. |
Molecular Modeling for Ligand-Receptor Interactions (if applicable to biochemical studies)
Given the presence of functional groups commonly found in biologically active molecules, it is conceivable that this compound could interact with biological macromolecules. Molecular modeling techniques can provide theoretical insights into such potential interactions.
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com In the absence of a known biological target for this compound, a hypothetical docking study could be performed against a range of enzymes where similar structures have shown activity, such as proteases or kinases. nih.govnih.govacs.orgmdpi.com
A typical docking workflow would involve:
Preparation of the Ligand: Generating a 3D conformation of this compound.
Preparation of the Receptor: Obtaining the 3D structure of a target protein, often from the Protein Data Bank (PDB).
Docking Simulation: Using software like AutoDock to explore various binding poses of the ligand within the receptor's active site. mdpi.com
Analysis of Results: Evaluating the predicted binding poses based on scoring functions that estimate the binding affinity. The interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues of the receptor are then analyzed. nih.gov
For this compound, the acetamido group could act as a hydrogen bond donor and acceptor, while the carbonyl groups of the dicarbonyl moiety could also participate in hydrogen bonding. The acetyl group could engage in hydrophobic interactions.
Predicting the binding affinity, often expressed as the binding free energy (ΔG_bind), is a crucial step in assessing the potential of a ligand. Various methodologies can be employed for this purpose:
Scoring Functions: Docking programs use scoring functions to rank different binding poses. These functions are mathematical models that approximate the binding free energy. While computationally efficient, their accuracy can be limited.
Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): This is a more rigorous method that combines molecular mechanics energies with continuum solvation models to calculate the binding free energy. It is often used to refine the results of docking studies. nih.gov
Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are the most accurate but computationally expensive methods. They are based on statistical mechanics and involve simulating a non-physical pathway to transform the ligand into another molecule or into nothing in the solvated receptor environment.
Interactive Data Table: Hypothetical Interactions from Docking Studies
| Functional Group of Ligand | Potential Interacting Residue Type in Receptor | Type of Interaction |
| Acetamido NH | Asp, Glu, Carbonyl O | Hydrogen Bond Donor |
| Acetamido C=O | Asn, Gln, Arg, Lys | Hydrogen Bond Acceptor |
| Dicarbonyl C=O | Asn, Gln, Arg, Lys, Ser, Thr, Tyr | Hydrogen Bond Acceptor |
| Acetyl CH3 | Ala, Val, Leu, Ile, Phe | Hydrophobic Interaction |
Enzymatic Transformations and Biocatalytic Potential
The structure of this compound suggests susceptibility to enzymatic transformations, particularly cleavage and modification, which could be harnessed for biocatalytic applications.
The compound possesses two key sites for potential enzymatic action: the amide bond and the β-diketone functionality.
Amide Bond Hydrolysis: The N-acetyl group could be subject to hydrolysis by acylases. Acylase I, for instance, is known to catalyze the enantioselective hydrolysis of N-acyl-L-amino acids. nih.govnih.gov If the core structure of this compound is recognized by such enzymes, it could lead to the formation of an amino-diketone and acetic acid. The specificity of these enzymes often dictates which enantiomer of a racemic mixture is hydrolyzed. nih.gov
β-Diketone Cleavage: The β-diketone moiety is a substrate for a diverse range of enzymes that cleave C-C bonds. scirp.orgresearchgate.net These enzymes exhibit remarkable mechanistic diversity. For example, hydrolases like fumarylacetoacetate hydrolase and 6-oxocamphor hydrolase utilize a catalytic dyad (e.g., His/Asp) to activate a water molecule for nucleophilic attack on a carbonyl carbon. scirp.orgresearchgate.net Dioxygenases, such as diketone-cleaving enzyme (Dke1), represent another pathway, cleaving the β-diketone through an oxidative mechanism. scirp.orgresearchgate.net The specific products would depend on the enzyme and the point of cleavage within the diketone structure.
Ester Hydrolysis: The acetate group is susceptible to hydrolysis by esterases, which would yield 1-Acetamido-2,4-dioxopentan-1-ol. This reaction is a common biotransformation pathway for many ester-containing compounds.
For an enzyme to act on this compound, it must first bind the molecule within its active site.
N-Acetyl Group Recognition: N-terminal acetyltransferases (NATs) recognize and bind the N-terminal acetylated motifs of proteins. While this compound is not a protein, the N-acetylated amino-like portion could potentially interact with the active sites of NATs or other acetyl-binding enzymes. The binding often involves a combination of hydrogen bonds and van der Waals interactions. The acetyl group itself can be a key recognition element, with the acetyl-CoA binding pocket of many enzymes being well-characterized.
β-Diketone Recognition: The active sites of β-diketone cleaving enzymes are adapted to bind the diketone functionality. In some hydrolases, a metal ion like Ca2+ can be crucial for chelating the enol form of the substrate, properly orienting it for nucleophilic attack. scirp.orgresearchgate.net The substrate pocket's shape and the distribution of hydrophobic and hydrophilic residues would determine the specificity for different β-diketones. scirp.org
Table 1: Potential Enzymatic Transformations of this compound
| Enzyme Class | Potential Action | Moiety Targeted | Potential Products |
| Acylases | Hydrolysis | Amide bond | Amino-diketone, Acetic acid |
| β-Diketone Hydrolases | C-C bond cleavage | β-Diketone | Various smaller carbonyl compounds |
| β-Diketone Dioxygenases | Oxidative cleavage | β-Diketone | Oxidized smaller carbonyl compounds |
| Esterases | Hydrolysis | Ester linkage | 1-Acetamido-2,4-dioxopentan-1-ol, Acetic acid |
Molecular Interactions with Biomolecules (e.g., proteins, nucleic acids)
The chemical features of this compound allow for a range of non-covalent interactions with biological macromolecules, which are fundamental to its potential biological activity.
Hydrogen Bonding: The amide group (both the carbonyl oxygen and the N-H group) and the two carbonyl oxygens of the diketone moiety are all potential hydrogen bond acceptors and donors. These can form hydrogen bonds with the backbones or side chains of amino acids in proteins, or with the functional groups of nucleic acid bases.
π-Interactions: While the molecule itself lacks aromatic rings, the carbonyl groups can participate in n→π* interactions, where the lone pair of one carbonyl oxygen interacts with the antibonding π* orbital of an adjacent carbonyl group. This type of interaction is known to contribute to the stability of protein structures.
The specificity of the interaction between this compound and a biomolecule would be governed by the principles of molecular recognition.
Shape Complementarity: The three-dimensional shape of the molecule would need to fit into a binding site on a protein or nucleic acid. The flexibility of the pentyl chain allows for some conformational adaptation.
Electrostatic Complementarity: The distribution of partial positive and negative charges on the molecule would influence its interaction with the electrostatic potential surface of a binding partner. The electronegative oxygen atoms of the carbonyl groups create regions of negative potential that would favorably interact with positively charged residues like lysine (B10760008) or arginine in a protein.
Induced Fit: The binding of this compound to a protein could induce conformational changes in both the ligand and the protein to achieve a more stable complex. This dynamic process is a hallmark of molecular recognition by proteins.
Table 2: Potential Non-covalent Interactions of this compound with Biomolecules
| Interaction Type | Functional Group(s) Involved | Potential Biomolecular Partner |
| Hydrogen Bonding | Amide N-H and C=O, Diketone C=O | Amino acid side chains (e.g., Ser, Thr, Asn, Gln), Peptide backbone, Nucleic acid bases |
| Van der Waals Forces | Alkyl chain, Acetyl methyl group | Hydrophobic pockets in proteins |
| Dipole-Dipole | Carbonyl groups | Polar amino acid side chains |
Exploration of Biochemical Pathway Modulation Principles
Based on its structural components, this compound could potentially modulate biochemical pathways through several mechanisms.
Enzyme Inhibition: The β-diketone moiety is a known structural motif in some enzyme inhibitors. The molecule could act as a competitive inhibitor by binding to the active site of an enzyme that normally processes a structurally similar substrate. It could also act as a non-competitive or uncompetitive inhibitor by binding to an allosteric site. The nature of the inhibition would depend on whether it binds to the free enzyme, the enzyme-substrate complex, or both.
Modulation of Protein-Protein Interactions: Acetylation is a key post-translational modification that can regulate protein-protein interactions. While this compound is not an acetylating agent in the same way as acetyl-CoA, its N-acetylated structure could allow it to interfere with the recognition of acetylated motifs on proteins. For example, it might compete with an acetylated protein for binding to a bromodomain-containing protein, which are known readers of acetylation marks.
Alteration of Post-Translational Modifications: By interacting with enzymes involved in post-translational modifications, such as acetyltransferases or deacetylases, this compound could indirectly affect the acetylation status of proteins and thereby modulate cellular signaling pathways. For example, curcumin, which contains a β-diketone moiety, is known to modulate the activity of histone acetyltransferases (HATs) and histone deacetylases (HDACs).
Table 3: Potential Mechanisms of Biochemical Pathway Modulation by this compound
| Modulation Principle | Potential Target | Consequence |
| Competitive Enzyme Inhibition | Enzymes with affinity for β-diketones or N-acetylated structures | Blockage of substrate binding and reduction of product formation. |
| Allosteric Enzyme Inhibition | Enzymes with allosteric sites that can bind the compound | Conformational change in the enzyme leading to reduced catalytic activity. |
| Interference with Protein-Protein Interactions | Proteins that recognize acetylated motifs (e.g., bromodomains) | Disruption of signaling complexes and downstream pathways. |
| Modulation of PTM Enzymes | Histone Acetyltransferases (HATs), Histone Deacetylases (HDACs) | Alteration of the cellular acetylation landscape, leading to changes in gene expression. |
Scientific Exploration of this compound: A Review of Biochemical Interactions and Mechanistic Biology
A comprehensive analysis of the available scientific literature reveals a significant lack of published research on the biochemical interactions and mechanistic biology of the chemical compound this compound. Despite targeted searches for its effects on enzyme activity, signaling pathways, and its utility as a chemical probe, no specific data or detailed research findings were identified in the public domain.
This review aimed to construct a detailed article based on a predefined outline focusing on the non-clinical, biochemical, and molecular aspects of this compound. However, the exhaustive search for information pertaining to in vitro mechanistic studies, modulation of signaling pathways, and its application in probing fundamental biological processes yielded no relevant results.
The intended sections and subsections for this article were:
Conclusion
1-Acetamido-2,4-dioxopentyl acetate (B1210297) represents a fascinating, albeit under-explored, molecule at the confluence of several important classes of organic compounds. Its structure, featuring a reactive 1,3-dicarbonyl system, a stable acetamido group, and an acetate ester, suggests a rich and varied chemistry. While detailed experimental data remains scarce in the public domain, this analysis provides a foundational understanding of its likely properties, synthetic accessibility, and potential areas of application. Further research into this and related complex organic molecules will undoubtedly continue to push the boundaries of chemical science, leading to new discoveries and innovations.
Derivatization and Analogue Synthesis for Structure Activity Relationship Sar Studies
Systematic Structural Modifications of 1-Acetamido-2,4-dioxopentyl Acetate (B1210297)
The core structure of 1-Acetamido-2,4-dioxopentyl acetate presents several key moieties that would be targets for systematic modification in a drug discovery program. These include the acetamido group, the dioxopentyl chain, and the acetate ester.
The acetamido group (-NHCOCH₃) is a common functional group in many biologically active molecules and offers several avenues for modification. Researchers might explore:
Altering the Acyl Group: Replacing the acetyl group with other acyl moieties (e.g., propionyl, butyryl, or benzoyl groups) could influence lipophilicity and steric interactions with a biological target.
Substitution on the Nitrogen: The hydrogen on the amide nitrogen could be substituted with small alkyl groups. However, this would eliminate its hydrogen bond donating capability, which might be crucial for activity.
Bioisosteric Replacement: The entire acetamido group could be replaced with other functional groups that are known bioisosteres, such as sulfonamides or reversed amides, to explore different electronic and steric properties. nih.gov
Table 1: Hypothetical Modifications of the Acetamido Moiety and Their Rationale
| Modification Type | Example of Modified Group | Rationale for Modification |
| Acyl Group Alteration | Propionamido, Benzamido | To probe the size and lipophilicity of the binding pocket. |
| N-Alkylation | N-Methylacetamido | To investigate the importance of the amide N-H as a hydrogen bond donor. |
| Bioisosteric Replacement | Methanesulfonamido | To alter electronic properties and hydrogen bonding capabilities. |
Varying the Chain Length: The pentyl chain could be shortened or lengthened to assess the optimal distance between the functional groups for biological activity.
Modifying the Diketone System: The 1,3-diketone system is a reactive moiety. One or both ketone groups could be reduced to hydroxyl groups, or their positions could be altered along the carbon chain. This would drastically change the molecule's electronic properties and ability to chelate metal ions.
Introducing Unsaturation: The introduction of double or triple bonds into the pentyl chain could rigidify the structure and introduce specific geometric constraints.
The acetate ester group is another handle for modification. Its hydrolysis could be a factor in the compound's mechanism of action or metabolism.
Varying the Ester Alkyl Group: The methyl group of the acetate could be replaced with larger alkyl or aryl groups to modify solubility and metabolic stability.
Ester to Amide Conversion: The ester could be converted to a primary, secondary, or tertiary amide to introduce different hydrogen bonding patterns and alter susceptibility to hydrolysis.
Hydrolysis to the Alcohol: The corresponding alcohol (1-Acetamido-2,4-dioxopentan-1-ol) would be a key analogue to synthesize to determine the role of the acetate group.
Synthesis of Chiral Analogues and Enantiomers for Stereochemical Investigations
The structure of this compound contains a chiral center at the first carbon of the pentyl chain. The biological activity of chiral molecules often resides in only one of the enantiomers. Therefore, the synthesis and biological evaluation of the individual (R)- and (S)-enantiomers would be a critical step. capes.gov.br This would involve either asymmetric synthesis to produce each enantiomer selectively or the resolution of a racemic mixture. nih.gov Investigating the stereochemistry is fundamental to understanding the three-dimensional requirements of the biological target. capes.gov.br
Correlation of Structural Features with Mechanistic Biological Activities (non-clinical)
While no specific non-clinical biological activities for this compound are reported in the literature, SAR studies on related classes of compounds can provide insights. For instance, in studies of other acetamide (B32628) derivatives, the nature and position of substituents have been shown to significantly influence their biological effects, such as anticonvulsant or receptor binding activities. researchgate.netnih.gov
A systematic study of the analogues described above would aim to build a quantitative structure-activity relationship (QSAR) model. researchgate.net This model would correlate physicochemical properties (like logP, pKa, and steric parameters) of the analogues with their biological activities. For example, if the compound were found to have enzymatic inhibitory activity, a QSAR study could reveal whether lipophilic or electron-withdrawing groups enhance this inhibition. nih.gov Such studies are foundational for designing more potent and selective therapeutic agents. mdpi.com
Future Research Directions and Unanswered Questions
Development of More Efficient and Sustainable Synthetic Routes
Currently, detailed synthetic procedures for 1-Acetamido-2,4-dioxopentyl acetate (B1210297) are not extensively reported in publicly accessible literature. The development of efficient and sustainable synthetic methodologies is a foundational step for enabling further research.
Future investigations should focus on:
Green Chemistry Approaches: Exploring synthetic strategies that minimize waste and utilize less hazardous substances. This could involve employing principles of atom economy, using greener solvents, and developing catalytic methods to replace stoichiometric reagents. psu.edu For instance, research into the synthesis of other acetamide (B32628) derivatives has highlighted the use of greener methods that avoid hazardous reagents like acetic anhydride (B1165640). psu.edu
Catalytic Methods: Investigating the use of various catalysts to improve reaction efficiency and selectivity. This could include metal-based catalysts, organocatalysts, or even biocatalysts. For example, calcium chloride has been shown to be a cost-effective catalyst for the synthesis of other acetamides. nih.gov
Microwave-Assisted Synthesis: Exploring the use of microwave irradiation to accelerate reaction times and potentially improve yields, a technique that has proven effective for the synthesis of other acetylated indole (B1671886) derivatives. nih.gov
Table 1: Potential Synthetic Strategies for Exploration
| Synthetic Approach | Potential Advantages | Key Research Questions |
| Green Chemistry | Reduced environmental impact, increased safety. | Can biocatalysts or solvent-free conditions be employed? |
| Catalysis | Higher yields, improved selectivity, milder reaction conditions. | Which class of catalyst (metal, organo, bio) is most effective? |
| Microwave-Assisted | Rapid reaction times, potential for higher purity. | What are the optimal power and temperature parameters? |
Investigation of Novel Mechanistic Pathways in Catalytic Systems
A deep understanding of the reaction mechanisms is crucial for optimizing synthetic routes and discovering new reactivity patterns. For 1-Acetamido-2,4-dioxopentyl acetate, the interplay between its functional groups presents a rich area for mechanistic exploration.
Future research should aim to:
Elucidate Acylation Mechanisms: Investigating the detailed mechanism of the acylation and acetylation steps in its synthesis. Mechanistic studies on other acylation reactions, such as Friedel-Crafts acylation, provide a framework for understanding the formation of key intermediates like acylium ions. youtube.com
Role of Catalysts: Determining the precise role of catalysts in activating the substrates and facilitating bond formation. For instance, in other catalytic systems, dual catalysis modes involving photoredox and N-heterocyclic carbene (NHC) catalysis have been used for asymmetric α-acylation. acs.org
Advanced Computational Predictions for Complex Reactivity and Biological Interactions
Computational chemistry offers a powerful tool to predict and understand the behavior of molecules, guiding experimental work and saving resources.
Prospective computational studies on this compound could include:
Reactivity Prediction: Using Density Functional Theory (DFT) and other computational models to predict the reactivity of different sites within the molecule. nih.govdergipark.org.tr This can help in designing reactions and understanding selectivity. Graph neural networks are also emerging as a tool for the rapid prediction of conformationally-dependent DFT-level descriptors. chemrxiv.org
Biological Activity Screening: Employing in silico methods to predict potential biological activities. nih.gov This involves docking studies with various protein targets to identify potential interactions and guide future biological testing. The use of in silico tools to prepare suspect screening lists is a valuable strategy in identifying metabolites. nih.gov
Spectroscopic and Conformational Analysis: Calculating theoretical spectroscopic data (NMR, IR) to aid in experimental characterization and performing conformational analysis to understand the molecule's three-dimensional structure and flexibility.
Table 2: Potential Computational Research Areas
| Research Area | Computational Method | Potential Insights |
| Reactivity | DFT, Molecular Dynamics | Prediction of reactive sites, transition state energies. |
| Biological Activity | Molecular Docking, QSAR | Identification of potential protein targets, prediction of ADMET properties. |
| Structural Analysis | NMR/IR Calculations, Conformational Search | Aid in experimental characterization, understanding of 3D structure. |
Exploration of the Compound as a Chemical Biology Probe or Synthetic Scaffold
The unique combination of functional groups in this compound makes it an intriguing candidate for applications in chemical biology and medicinal chemistry.
Future research could explore its potential as:
A Chemical Probe: The acetamido group could be a recognition element for specific biological targets. rsc.org The β-diketone moiety can act as a metal chelator or participate in covalent interactions. Research on other lysine-reactive probes provides a basis for exploring the reactivity of the functional groups in a biological context. nih.gov
A Synthetic Scaffold: The molecule could serve as a starting point for the synthesis of more complex molecules with potential therapeutic applications. The β-dicarbonyl structure is a key feature in many biologically active compounds. nih.gov Scaffolds based on cyclic diketones have been investigated as inhibitors of enzymes like human neutrophil elastase. nih.gov
Interdisciplinary Approaches for Comprehensive Understanding
A holistic understanding of this compound will require collaboration across different scientific disciplines.
Future interdisciplinary studies should involve:
Chemistry and Biology: Combining synthetic chemistry with biological assays to discover and validate potential biological activities.
Experimental and Computational Chemistry: Using computational predictions to guide and interpret experimental findings, creating a synergistic research cycle.
Materials Science: Investigating the potential of the compound or its derivatives in the development of new materials, leveraging the properties of the β-diketone and other functional groups. The use of natural and synthetic polymer-based scaffolds is a growing area in musculoskeletal regeneration. nih.gov
Q & A
Basic: How can I optimize the synthesis of 1-Acetamido-2,4-dioxopentyl acetate to improve yield?
Methodological Answer:
To optimize synthesis, employ Design of Experiments (DOE) to systematically vary parameters (e.g., temperature, catalyst concentration, reaction time). Use fractional factorial designs to reduce the number of trials while identifying critical factors . Pair this with computational reaction path screening (e.g., quantum chemical calculations) to predict energetically favorable pathways and validate predictions experimentally. For example, ICReDD’s approach integrates computational modeling with experimental feedback loops to narrow optimal conditions .
Basic: What analytical techniques are most reliable for confirming the structural identity of this compound?
Methodological Answer:
Combine NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HMBC) to resolve acetamido and dioxo functional groups. Cross-validate with FT-IR (amide C=O stretch at ~1650 cm⁻¹) and high-resolution mass spectrometry (HRMS) for molecular ion verification. Compare retention times and fragmentation patterns with literature data for structurally analogous compounds, such as those in glycobiology studies .
Advanced: How can I elucidate the reaction mechanism of this compound formation under varying catalytic conditions?
Methodological Answer:
Integrate quantum mechanical calculations (e.g., density functional theory, DFT) to model transition states and intermediate energies. Validate computational predictions with kinetic isotope effect (KIE) studies or in situ spectroscopic monitoring (e.g., Raman or UV-Vis). For example, ICReDD’s reaction path search methods leverage computational insights to guide mechanistic experiments, enabling precise identification of rate-limiting steps .
Advanced: What experimental strategies are effective for studying the compound’s stability under thermal or hydrolytic stress?
Methodological Answer:
Design accelerated stability studies using elevated temperatures or pH variations. Apply HPLC/UPLC to quantify degradation products and derive rate constants via Arrhenius or Eyring equations. Use factorial design to assess interactions between temperature, humidity, and pH. For data analysis, employ statistical tools (e.g., ANOVA) to distinguish significant degradation pathways, as outlined in DOE methodologies .
Advanced: How can I investigate the compound’s interactions in multicomponent reaction systems?
Methodological Answer:
Utilize hyphenated techniques (e.g., LC-MS/MS or GC-MS) to track reaction intermediates and byproducts. Apply multivariate analysis (e.g., principal component analysis, PCA) to deconvolute complex spectral data. For lab-scale reactor design, refer to CRDC subclass RDF2050112, which emphasizes reaction fundamentals and controlled parameter variation (e.g., flow rates, mixing efficiency) to isolate interaction effects .
Advanced: What methodologies are recommended for resolving contradictory data in catalytic efficiency studies?
Methodological Answer:
Conduct sensitivity analysis to identify variables causing discrepancies (e.g., trace impurities, solvent effects). Replicate experiments under strictly controlled conditions (e.g., inert atmosphere, standardized equipment). Cross-reference with computational models (e.g., microkinetic simulations) to validate experimental trends. ICReDD’s feedback loop, where experimental data refine computational parameters, is a robust framework for reconciling contradictions .
Basic: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
Follow Globally Harmonized System (GHS) guidelines for acetamido derivatives: use fume hoods for volatile steps, wear nitrile gloves, and avoid skin contact. For waste disposal, neutralize acidic byproducts before aqueous disposal. Reference safety data sheets (SDS) of structurally similar compounds (e.g., acetamido-phenyl derivatives) for hazard benchmarking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
